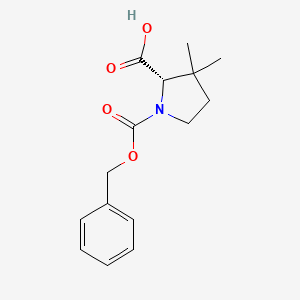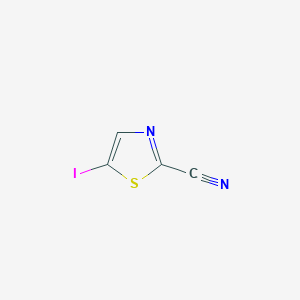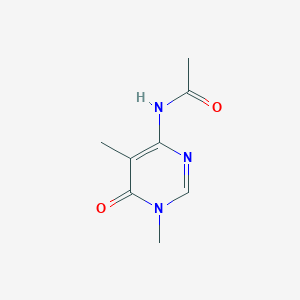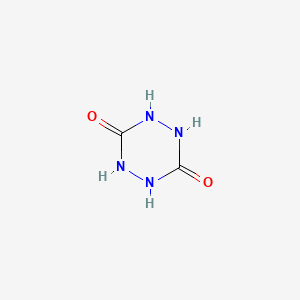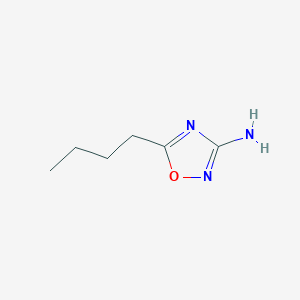
1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two carbonyl chloride groups attached to the triazole ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride can be synthesized through various methods. One common approach involves the cyclization of diaminomaleonitrile to form 4,5-dicyano-1,2,3-triazole, which is then subjected to hydrolysis and subsequent chlorination to yield the desired compound . The reaction typically requires acidic conditions, such as the use of hydrochloric acid and acetic acid, followed by treatment with thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: Industrial production of 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride often involves large-scale batch processes. The starting materials are mixed in reactors under controlled temperatures and pressures to ensure high yields and purity. The final product is purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can convert the carbonyl chloride groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Triazole oxides.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides, esters, or thioesters.
科学研究应用
1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride involves its reactivity with various biological targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity . It can also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
相似化合物的比较
4,5-Dicyano-1,2,3-triazole: A precursor in the synthesis of 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride.
1,2,4-Triazole: Another triazole isomer with different substitution patterns and reactivity.
1-Methyl-3,5-dinitro-1H-1,2,4-triazole: A compound with similar structural features but different functional groups and applications.
Uniqueness: 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride is unique due to its dual carbonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for producing a wide range of derivatives with diverse applications .
属性
分子式 |
C5H3Cl2N3O2 |
|---|---|
分子量 |
208.00 g/mol |
IUPAC 名称 |
1-methyltriazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-10-3(5(7)12)2(4(6)11)8-9-10/h1H3 |
InChI 键 |
RZJUIRPRAGKYBL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=N1)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




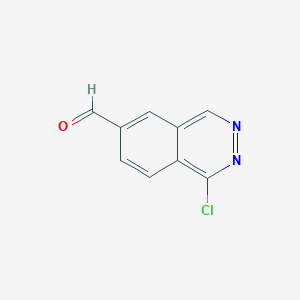
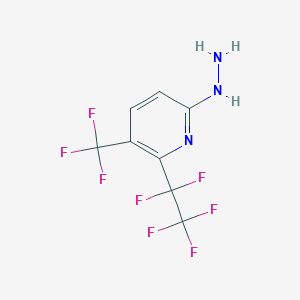

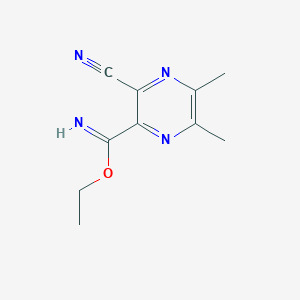
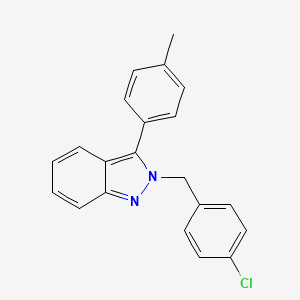
![tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13105891.png)
